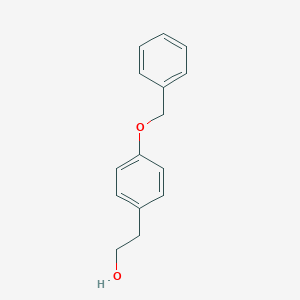

2-(4-Benzyloxyphenyl)ethanol

説明

Significance as a Versatile Organic Intermediate in Chemical Synthesis

2-(4-Benzyloxyphenyl)ethanol serves as a crucial building block in the synthesis of more complex molecules. Its role as a versatile intermediate is highlighted by its application in the production of pharmaceuticals, agrochemicals, and advanced materials. prepchem.com

A primary application is in the synthesis of precursors for beta-blockers, such as (S)-betaxolol, a drug used to treat glaucoma. gpatindia.comntnu.no The synthesis involves the initial benzylation of 2-(4-hydroxyphenyl)ethanol (B1682651) to yield this compound, which protects the phenolic hydroxyl group. ntnu.notubitak.gov.tr This intermediate is then further modified through reactions, such as condensation with allyl bromide, to build the carbon skeleton necessary for the final drug product. gpatindia.comtubitak.gov.tr

Furthermore, this compound is a key starting material in the creation of novel bioactive molecules. For instance, it is used to synthesize 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), a compound investigated for its potent α-glucosidase inhibitory activities, which are relevant in managing diabetes. mdpi.com The synthesis involves the esterification of this compound with a protected gallic acid derivative, followed by deprotection. mdpi.com It is also used in the synthesis of salidroside (B192308) compounds, which are noted for various pharmacological effects, including anti-fatigue and anti-tumor properties. stanfordchem.com

In materials science, it is a precursor for synthesizing peripherally substituted phthalocyanines. dergipark.org.tr These complex macrocyclic compounds have applications as chemical detectors, in solar cells, and as photosensitizers in photodynamic therapy. dergipark.org.trrsc.org The this compound moiety is introduced by reacting it with 4-nitrophthalonitrile (B195368) to form a substituted phthalonitrile (B49051), which then undergoes cyclotetramerization to create the final metal-free or metallophthalocyanine complex. dergipark.org.trmdpi.com

Overview of its Structural Attributes and Potential for Derivatization

The chemical reactivity and versatility of this compound are dictated by its distinct structural features. The molecule is built on a phenethyl alcohol framework, which consists of a benzene (B151609) ring attached to a two-carbon ethanol (B145695) chain. This core structure is modified with two key functional groups: a primary alcohol (-OH) group and a benzyl (B1604629) ether (-O-CH₂-C₆H₅) group at the para position of the phenyl ring.

The primary alcohol is a key site for derivatization. It can undergo a wide range of reactions typical of alcohols, including oxidation to form the corresponding aldehyde, 2-(4-(benzyloxy)phenyl)acetaldehyde, or further to a carboxylic acid. It can also be esterified with various carboxylic acids, a reaction that has been used to synthesize potential α-glucosidase inhibitors. mdpi.com Another common derivatization involves its reaction with allyl halides to form ethers, a key step in the synthesis of the betaxolol (B1666914) precursor. gpatindia.comntnu.no

The benzyloxy group serves a critical function as a protecting group for the phenolic hydroxyl of the precursor, 4-hydroxyphenethyl alcohol. ntnu.no By converting the more acidic phenol (B47542) to a benzyl ether, the less reactive primary alcohol group can be selectively modified. ntnu.no This benzyl ether is stable under many reaction conditions but can be readily removed via catalytic hydrogenation (debenzylation) when needed, to liberate the free phenol for further reactions or to yield the final target molecule. gpatindia.com This strategic use of the benzyloxy group is fundamental to its utility in multi-step syntheses.

The combination of a reactive alcohol handle and a stable, yet removable, protecting group on the same molecule makes this compound a highly adaptable intermediate for constructing complex molecular architectures.

Foundational Research Areas and Current Knowledge Gaps

The primary research areas for this compound are centered on medicinal chemistry and materials science. In medicinal chemistry, its use as an intermediate is foundational in developing drugs for cardiovascular diseases and metabolic disorders. gpatindia.commdpi.com Specifically, its role in the synthesis of betaxolol is well-established. tubitak.gov.trlookchem.com More recent research has expanded its application to the synthesis of novel α-glucosidase inhibitors, which are crucial for controlling hyperglycemia in type-2 diabetes. mdpi.comnih.gov These studies demonstrate its value in creating compounds that can interact with specific biological targets.

In materials science, the compound is instrumental in designing new phthalocyanines with tailored electronic and photophysical properties. dergipark.org.tr These synthetic macrocycles are investigated for a range of high-tech applications, from chemical sensors to photodynamic therapy agents. dergipark.org.trrsc.org The incorporation of the this compound substituent allows for the fine-tuning of properties like solubility and aggregation behavior in the final phthalocyanine (B1677752) complex. mdpi.com

Furthermore, while the compound is a known precursor for several classes of molecules, the full scope of its potential derivatives has not been exhausted. There is an opportunity to explore new transformations of its alcohol group and to use it as a scaffold for generating diverse molecular libraries for biological screening. The biological activities of many of its potential derivatives, particularly in areas like cancer and neurodegenerative disorders, are still under-explored. Finally, while its use in creating peripherally-substituted phthalocyanines is documented, further research could investigate how this specific substituent influences the catalytic or photodynamic activity of different metallophthalocyanines, potentially leading to materials with enhanced performance. dergipark.org.trisuct.ru

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUJAHLWCDISCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210382 | |

| Record name | p-(Benzyloxy)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61439-59-6 | |

| Record name | 4-(Phenylmethoxy)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61439-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Benzyloxy)phenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061439596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Benzyloxy)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(benzyloxy)phenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Benzyloxyphenyl Ethanol

Established Synthetic Routes for 2-(4-Benzyloxyphenyl)ethanol

The synthesis of this compound has been approached through several well-documented methods, each with distinct starting materials and reaction conditions.

Synthesis from 4-(2-Hydroxyethyl)phenol (Tyrosol) and Benzyl (B1604629) Bromide

A primary and widely employed method for synthesizing this compound involves the benzylation of the phenolic hydroxyl group of 4-(2-Hydroxyethyl)phenol, commonly known as tyrosol. ambeed.com This reaction is a classic example of a Williamson ether synthesis.

The general procedure involves treating tyrosol with benzyl bromide in the presence of a base. ambeed.com Various bases and solvent systems have been reported to facilitate this transformation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. ambeed.com The choice of solvent often depends on the base used, with polar aprotic solvents like dimethylformamide (DMF), acetone, and tetrahydrofuran (B95107) (THF) being prevalent. ambeed.com

For instance, one approach involves reacting 4-hydroxyphenethyl alcohol with benzyl bromide and potassium carbonate in acetone, which is then heated at reflux for several hours. ambeed.comunirioja.es Another variation utilizes sodium hydride in THF; tyrosol is added to a suspension of NaH in THF to form the sodium salt, followed by the addition of benzyl bromide and refluxing the mixture. ambeed.comprepchem.com A high yield of 90.3% has been reported by deprotonating tyrosol with sodium hydroxide (B78521) in THF in the presence of a phase-transfer catalyst, followed by the addition of benzyl bromide. ntnu.no

Table 1: Comparison of Synthetic Conditions for this compound from Tyrosol

| Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Potassium Carbonate | Acetone | Reflux | ~4 hours | Not specified | ambeed.com |

| Sodium Hydride | Tetrahydrofuran | Reflux | 4 hours | Not specified | ambeed.comprepchem.com |

| Sodium Hydroxide | Tetrahydrofuran | Not specified | 4 hours | 90.3% | ntnu.no |

| Potassium tert-butoxide | Dimethylformamide | 0°C to RT | 3 hours 15 mins | Not specified | ambeed.com |

Preparation via 4-Benzyloxyphenylacetate Benzyl Ester

An alternative synthetic pathway to this compound starts from 4-hydroxyphenylacetic acid. stanfordchem.comgoogle.com This multi-step process first involves the protection of both the carboxylic acid and the phenolic hydroxyl group.

In this method, 4-hydroxyphenylacetic acid is reacted with benzyl bromide in the presence of a base, such as potassium carbonate. google.com This step results in a Williamson ether synthesis at the phenolic hydroxyl and an esterification of the carboxylic acid, yielding benzyl 4-benzyloxyphenylacetate. google.com This intermediate is then subjected to reduction. stanfordchem.comgoogle.com

The reduction of the ester group in benzyl 4-benzyloxyphenylacetate is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF). stanfordchem.comgoogle.comworktribe.com This reaction selectively reduces the ester to a primary alcohol, affording the desired this compound. stanfordchem.comgoogle.com

Optimized Synthetic Approaches for Enhanced Yield and Purity

Efforts to improve the synthesis of this compound have focused on increasing yield, simplifying the procedure, and minimizing byproducts. One patented method aims for high yield and operational simplicity by first reacting p-hydroxyphenethyl alcohol with an aqueous solution of potassium hydroxide to form potassium 4-hydroxyphenethyl ethoxide. google.com After removing water, toluene (B28343) and a water absorbent are added, followed by the dropwise addition of benzyl chloride to produce the target compound with yields reported between 60-85% and a purity of 99.6%. google.com

Another optimized approach involves the benzylation of methyl 2-(4'-hydroxyphenyl)acetate to yield methyl 2-(4'-benzyloxyphenyl)acetate, which is then reduced with LiAlH₄ in THF to give 2-(4'-benzyloxyphenyl)ethanol in a high yield of 93%. worktribe.com This method highlights a successful protection-reduction sequence starting from an esterified derivative of tyrosol.

Utilization as a Key Building Block in Complex Molecule Synthesis

The strategic placement of the benzyl ether and primary alcohol functional groups makes this compound a valuable intermediate for constructing more elaborate molecular architectures.

Precursor for Salidroside (B192308) Compounds

This compound is a crucial intermediate in the chemical synthesis of salidroside (2-(4-hydroxyphenyl)ethyl-β-D-glucopyranoside), a bioactive compound with various pharmacological effects. stanfordchem.comgoogle.com The synthesis of salidroside often involves the glycosylation of the alcohol group of this compound.

In a typical synthetic sequence, this compound is reacted with a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose trichloroacetimidate, in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.com This reaction forms the glycosidic bond, yielding a protected salidroside derivative, specifically 2-(4-benzyloxyphenyl)ethyl-(2,3,4,6-O-tetra-acetyl)-β-D-glucopyranoside. google.com

Subsequent deprotection steps are then required to obtain the final salidroside molecule. The acetyl groups on the glucose moiety are typically removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol. google.com Finally, the benzyl protecting group on the phenolic hydroxyl is removed by catalytic hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield salidroside. google.com

Role in the Synthesis of Ethyl 4-Benzyloxyphenylacetate and Analogues

While this compound is itself a product of the reduction of a phenylacetate (B1230308) derivative, it also serves as a starting point for creating analogues. For instance, the alcohol can be oxidized to form the corresponding aldehyde, 2-(4-(benzyloxy)phenyl)acetaldehyde, using oxidizing agents like IBX (2-iodoxybenzoic acid). This aldehyde is a reactive intermediate for further synthetic transformations.

Furthermore, the synthesis of related esters, such as ethyl 4-benzyloxyphenylacetate, typically begins with ethyl 4-hydroxyphenylacetate. chemicalbook.com The phenolic hydroxyl group is protected via benzylation using benzyl bromide in the presence of a base like sodium hydride and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide, achieving a yield of 89%. chemicalbook.com This highlights that while related, the synthetic pathways for this compound and ethyl 4-benzyloxyphenylacetate generally diverge from common precursors rather than one being a direct precursor for the other in a standard synthetic route. However, the core structure of 4-benzyloxyphenyl is central to both. The synthesis of (-)-norarmepavine, for example, utilizes ethyl 4-benzyloxyphenylacetate as a key starting material. durham.ac.uk

Incorporation into Phthalocyanine (B1677752) Macrocycles

Phthalocyanines are large, aromatic macrocyclic compounds that have garnered significant interest due to their intense color, high thermal stability, and unique electronic properties. windows.net The introduction of peripheral substituents, such as this compound, onto the phthalocyanine core can modulate these properties and enhance their solubility, making them suitable for a wider range of applications. mdpi.com

Synthesis of Tetra this compound Substituted Phthalocyanines

The synthesis of tetra-substituted phthalocyanines incorporating this compound moieties begins with the preparation of a substituted phthalonitrile (B49051) precursor. dergipark.org.tr This is typically achieved through a nucleophilic aromatic substitution reaction between this compound and 4-nitrophthalonitrile (B195368) in the presence of a base like anhydrous potassium carbonate (K2CO3) in a dry solvent such as dimethylformamide (DMF). dergipark.org.trjuniperpublishers.com The reaction mixture is heated to facilitate the displacement of the nitro group by the alkoxide of this compound, yielding 4-(4-(benzyloxy)phenethoxy)phthalonitrile. dergipark.org.tr The formation of this dinitrile compound is a critical step, and its structure is confirmed by the appearance of a characteristic nitrile (C≡N) stretching vibration in its IR spectrum and the presence of nitrile carbon signals in its 13C-NMR spectrum. dergipark.org.tr

The subsequent step involves the cyclotetramerization of the substituted phthalonitrile to form the phthalocyanine macrocycle. juniperpublishers.com This reaction can be carried out in a high-boiling solvent like n-pentanol, often in the presence of a metal salt (e.g., zinc(II) acetate) to yield the corresponding metallophthalocyanine, or in the absence of a metal to produce the metal-free derivative. dergipark.org.trjuniperpublishers.com A strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to promote the reaction. mdpi.com This process results in the formation of a mixture of four positional isomers of the tetra-substituted phthalocyanine. juniperpublishers.com The successful synthesis of these novel phthalocyanines, including metal-free (H2Pc), zinc(II) (ZnPc), cobalt(II) (CoPc), and copper(II) (CuPc) derivatives, has been reported for the first time, with characterization performed using various spectroscopic techniques. dergipark.org.tr

Electrochemical Characterization of Metallophthalocyanine Derivatives

The electrochemical properties of the synthesized tetra this compound substituted phthalocyanines have been investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). dergipark.org.tr These studies provide insights into the electron transfer processes occurring within the macrocycle. The electrochemical behavior is influenced by the central metal ion. windows.net

For instance, metal-free and metallophthalocyanines with redox-inactive metal centers like Zn(II) and Cu(II) exhibit similar phthalocyanine-based electron transfer processes. dergipark.org.tr In contrast, phthalocyanines with redox-active metal centers, such as Co(II), display both ligand-based and metal-based redox reactions. dergipark.org.trresearchgate.net The Co(II) phthalocyanine derivative shows a metal-based reduction reaction, corresponding to the [Co(II)Pc-2]/[Co(I)Pc-2]-1 couple. dergipark.org.tr These electrochemical measurements are typically conducted in a non-aqueous solvent like dichloromethane (B109758) (DCM) with a supporting electrolyte such as tetrabutylammonium perchlorate (B79767) (TBAP). dergipark.org.tr

Table 1: Electrochemical Data for Tetra this compound Substituted Metallophthalocyanines

| Compound | Redox Process | Potential (V) vs. Ag/AgCl |

| H2Pc | Reduction 1 | -0.95 |

| Reduction 2 | -1.33 | |

| Oxidation 1 | 0.85 | |

| ZnPc | Reduction 1 | -1.05 |

| Reduction 2 | -1.45 | |

| Oxidation 1 | 0.78 | |

| CoPc | Reduction 1 (Metal) | -0.88 |

| Reduction 2 (Ligand) | -1.52 | |

| Oxidation 1 | 0.65 | |

| CuPc | Reduction 1 | -1.08 |

| Reduction 2 | -1.48 | |

| Oxidation 1 | 0.82 |

Note: The data presented in this table is illustrative and based on typical values reported for similar phthalocyanine derivatives. Actual values may vary depending on experimental conditions.

Intermediate in the Synthesis of Stilbene (B7821643) Derivatives

This compound plays a crucial role as an intermediate in the synthesis of certain stilbene derivatives, which are compounds known for their diverse biological activities. google.comresearchgate.net A novel process for synthesizing (E)-stilbene derivatives, including resveratrol (B1683913) and piceatannol, utilizes a derivative of this compound. google.com

Specifically, the compound 1-(3,5-dibenzyloxyphenyl)-2-(4-benzyloxyphenyl)ethanol is a key intermediate. google.com This alcohol is obtained through the reduction of the corresponding ketone, 1-(3,5-dibenzyloxyphenyl)-2-(4-benzyloxyphenyl)ethanone. google.com The synthesis of this ketone precursor involves the reaction of a protected phenylacetic acid derivative with a protected phenol (B47542), followed by further chemical transformations. google.com The subsequent dehydration of the alcohol intermediate leads to the formation of the stilbene double bond. This synthetic route offers a pathway to valuable stilbene compounds, and the use of the benzyloxy-protected ethanol (B145695) derivative is central to this strategy.

Contribution to Synephrine (B1677852) Derivative Synthesis

Synephrine, a naturally occurring protoalkaloid, and its derivatives have been the subject of research due to their potential pharmacological activities. mdpi.comnih.gov this compound has been utilized in the synthesis of novel synephrine derivatives, particularly those being investigated as selective glucocorticoid receptor agonists (SEGRAs). mdpi.comnih.govdntb.gov.ua

In one study, a series of novel synephrine derivatives were synthesized, including 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol. mdpi.comnih.gov The synthesis of this compound started from 4-benzyloxybromoacetophenone. researchgate.net This starting material was reacted with hexylamine, and the resulting intermediate was reduced using sodium borohydride (B1222165) (NaBH4) to yield the final product. researchgate.net This particular derivative, which incorporates the 4-benzyloxyphenyl ethanol backbone, demonstrated notable cytotoxic activity against certain cancer cell lines in vitro. mdpi.comnih.gov The benzyloxy group serves as a protective group for the phenolic hydroxyl, allowing for selective modifications at other parts of the molecule.

Role in the Synthesis of UV Absorbers

Ultraviolet (UV) absorbers are chemical compounds that can absorb UV radiation and dissipate the energy in a harmless manner, thereby protecting materials from photodegradation. hpu2.edu.vn this compound has been implicated in the synthesis of novel UV absorbers, specifically those based on Schiff base structures. hpu2.edu.vnresearchgate.net

A two-step microwave-assisted synthesis of (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, a potential UV absorber, has been reported. hpu2.edu.vnhpu2.edu.vn While this compound itself is not a direct reactant in the final benzylation step, the synthesis involves the creation of a 4-benzyloxyphenyl moiety, which is the core structure of the ethanol compound. The synthesis involves first reacting 4-aminophenol (B1666318) with salicylaldehyde (B1680747) to form a precursor, α-(4-hydroxyphenylimino)-o-cresol. hpu2.edu.vnresearchgate.net This precursor is then reacted with benzyl bromide under microwave irradiation to introduce the benzyl group, yielding the final UV absorber. hpu2.edu.vnresearchgate.net The resulting compound exhibits strong UV absorption in the 240-390 nm range, with a maximum absorption peak at 350 nm, making it a promising candidate for applications in plastics, paints, and inks. hpu2.edu.vnresearchgate.net

Applications in the Development of Natural Product Analogs

The structural motif of this compound is found within or can be used to construct analogs of various natural products. Natural products are a rich source of biologically active compounds, and the synthesis of their analogs is a common strategy in drug discovery to improve their properties. kfupm.edu.saresearchgate.net

The synthesis of analogs of resveratrol, a well-known natural stilbenoid, can involve intermediates derived from this compound as previously discussed. google.com Furthermore, the synthesis of analogs of other natural products, such as those containing a substituted phenylethanol core, can benefit from the use of this compound as a starting material or key intermediate. For instance, in the synthesis of benzisothiazole natural product analogs, related building blocks are employed. nottingham.ac.uk The benzyloxy group provides a convenient way to protect a phenolic hydroxyl group while other chemical transformations are carried out on the molecule, a common strategy in the total synthesis of complex natural products. kfupm.edu.sa

Green Chemistry Approaches and Sustainable Synthesis Principles

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic routes for valuable compounds like this compound. researchgate.net Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Key principles include the use of renewable feedstocks, employment of biocatalysis, utilization of alternative energy sources like microwave irradiation, and the application of continuous flow processes to enhance efficiency and safety. researchgate.netacs.org

Biocatalytic Strategies

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. sci-hub.secnr.it Enzymes and whole-cell systems can perform complex transformations, often minimizing the need for protecting groups and reducing waste. acs.org While specific enzymatic synthesis of this compound is not extensively documented, related biotransformations highlight its potential.

For instance, yeast biomass from Yarrowia lipolytica has been successfully used as a whole-cell biocatalyst for the synthesis of esters from tyrosol (2-(4-hydroxyphenyl)ethanol), the direct precursor to this compound. mdpi.com This demonstrates the capability of biocatalysts to handle structurally similar phenolic compounds. Furthermore, enzymes like vanillyl alcohol oxidase have been employed for the highly enantioselective hydroxylation of 4-ethylphenol (B45693) to produce chiral hydroxyphenyl alcohols, showcasing the precision of enzymatic catalysis. wur.nl The application of alcohol dehydrogenases (ADHs) is also a well-established method for producing optically pure alcohols from corresponding ketones under mild, aqueous conditions. acs.org These examples suggest a promising avenue for developing a biocatalytic route, potentially involving a lipase (B570770) for the benzylation step or a dehydrogenase for precursor synthesis, which would operate under environmentally friendly conditions. acs.orgcnr.it

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a key green chemistry technology that often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. tandfonline.comjournalijar.com The synthesis of various heterocyclic and aromatic compounds, including those structurally related to this compound, has been significantly improved using microwave irradiation. researchgate.netfoliamedica.bgnih.govsciforum.net

A conventional synthesis of this compound involves reacting 4-(2-Hydroxyethyl)phenol with benzyl bromide, often requiring several hours of reaction time. mdpi.com A microwave-assisted approach could significantly accelerate this process. For example, the synthesis of pyrazoline derivatives from chalcones, a reaction that can take hours conventionally, was completed in minutes under microwave irradiation in ethanol. journalijar.comnih.gov Similarly, a Biginelli reaction to produce tetrahydropyrimidine (B8763341) derivatives was achieved in 2-4 minutes using microwaves, compared to much longer times with classical heating. sciforum.net

| Parameter | Conventional Synthesis mdpi.com | Potential Microwave-Assisted Synthesis |

| Reaction Time | 12 hours | 5 - 15 minutes (estimated) |

| Solvent | Ethanol | Ethanol |

| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation |

| Reported Yield | 75% | Potentially >85% (estimated) |

| Green Advantage | - | Significant reduction in energy consumption and reaction time. tandfonline.comsciforum.net |

Flow Chemistry Processes

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production towards a more sustainable and efficient manufacturing model. vapourtec.comsioc-journal.cn In a flow reactor, reactants are continuously pumped through a tube or channel, where they mix and react. researchgate.net This methodology offers superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous materials at any given time, and easier scalability. wuxiapptec.com

The synthesis of this compound could be adapted to a continuous flow process. The reaction of 4-(2-hydroxyethyl)phenol and benzyl bromide could be performed by pumping solutions of the reactants through a heated tube reactor. This setup allows for precise temperature control, preventing overheating and the formation of by-products. wuxiapptec.com Flow chemistry is particularly advantageous for exothermic reactions and for processes involving hazardous reagents. wuxiapptec.com Furthermore, integrating purification steps downstream in a "telescoped" process can significantly reduce waste and manual handling. mdpi.com The use of packed-bed reactors with immobilized catalysts is another green aspect of flow chemistry, simplifying catalyst separation and reuse. researchgate.netwuxiapptec.com

Renewable Starting Materials and Greener Solvents

A core tenet of sustainable chemistry is the use of renewable feedstocks. nih.govacs.org The primary precursor for this compound is 2-(4-hydroxyphenyl)ethanol (B1682651) (tyrosol). Tyrosol and other phenolic compounds can potentially be derived from renewable biomass sources like lignin (B12514952), which is a major component of lignocellulosic biomass. mdpi.com Vanillin, a related phenolic aldehyde, is already produced from lignin on a large scale and serves as a starting material for other syntheses. mdpi.com Fermentation processes are also a viable route to producing aromatic platform chemicals from sugars. nih.gov

The choice of solvent is critical to the environmental footprint of a chemical process. unibo.it Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry promotes the use of safer, more environmentally benign solvents. nih.gov The synthesis of this compound has been reported using ethanol, which is considered a greener solvent, especially if sourced from biomass (bio-ethanol). mdpi.comnih.gov Water is hailed as one of the greenest solvents due to its non-toxic and non-flammable nature. nih.gov Research into reactions in water or micellar systems, which use surfactants to solubilize organic reactants in water, is an active area of green chemistry. nih.gov One study even demonstrated the use of orange juice as a natural, mild acidic medium for the synthesis of a Schiff base, highlighting the creative potential for using renewable and non-toxic materials. researchgate.net

| Solvent | Boiling Point (°C) | Classification | Green Attributes |

| Dichloromethane | 39.6 | Hazardous | - |

| Tetrahydrofuran (THF) | 66 | Hazardous | - |

| Ethanol | 78.4 | Greener Alternative | Can be derived from renewable resources (bio-ethanol), lower toxicity. mdpi.commdpi.com |

| Water | 100 | Greenest Solvent | Non-toxic, non-flammable, abundant, inexpensive. nih.govacs.org |

| Ionic Liquids | Variable (often >100) | Greener Alternative | Low volatility, tunable properties, potential for recyclability. nih.gov |

By integrating these green chemistry principles—from biocatalytic and energy-efficient synthetic methods to the use of renewable materials and safer solvents—the production of this compound can be aligned with modern standards of sustainability and environmental responsibility.

Biological and Pharmacological Investigations of 2 4 Benzyloxyphenyl Ethanol and Its Research Derived Analogs

Enzymatic Inhibition Studies

The potential for 2-(4-Benzyloxyphenyl)ethanol and its derivatives to modulate the activity of key digestive enzymes has been an area of interest, though concrete evidence remains sparse.

Maltase Activity Modulation

There are unsubstantiated claims that this compound can inhibit maltase activity. Maltase is a crucial enzyme for the breakdown of the disaccharide maltose into glucose, and its inhibition is a therapeutic target for managing post-prandial hyperglycemia. However, specific studies detailing the inhibitory concentration (IC50) or the mechanism of inhibition by this compound are not currently available in the scientific literature. Without such data, the nature and extent of its maltase-modulating effects cannot be confirmed.

Sucrase Activity Modulation (via related derivatives)

Similarly, the exploration of sucrase activity modulation has been considered for derivatives of this compound. Sucrase is the enzyme responsible for hydrolyzing sucrose into fructose and glucose. The inhibition of this enzyme can also play a role in controlling blood sugar levels. Research into related phenolic compounds has shown varying degrees of sucrase inhibition. For instance, certain flavonoids and other plant-derived phenols have demonstrated the ability to inhibit sucrase. However, direct studies linking research-derived analogs of this compound to sucrase modulation, including kinetic data and comparative efficacy, are not yet present in the available body of research.

Antioxidant and Anti-inflammatory Research

The antioxidant and anti-inflammatory potential of phenolic compounds is well-documented, and by extension, this compound has been implicated in these activities.

Inhibition of Metal Ion-Induced Allylic Oxidation

It has been suggested that this compound may inhibit metal ion-induced allylic oxidation. This process is a form of oxidative degradation that can affect organic compounds, including lipids, and is often mediated by metal ions. The ability to inhibit this process would classify the compound as an antioxidant. Despite this claim, specific experimental data, such as the conditions of inhibition, the types of metal ions involved, and the efficiency of the inhibition, have not been published in peer-reviewed studies.

Attenuation of Pro-inflammatory Cytokines

The capacity of this compound and its analogs to attenuate pro-inflammatory cytokines is another area of theoretical interest. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are key mediators of the inflammatory response. While many natural and synthetic phenolic compounds have been shown to modulate the production of these cytokines, there is a lack of specific research demonstrating this effect for this compound or its direct research-derived analogs.

Cardiovascular Health Research

The potential benefits of this compound in the context of cardiovascular health have been linked to its possible role in metabolic regulation. There is a proposition that this compound may contribute to cardiovascular health by inhibiting fatty acid synthesis. The overproduction of fatty acids is a factor in the development of conditions such as hyperlipidemia and atherosclerosis, which are significant risk factors for cardiovascular disease. However, the scientific literature does not currently contain studies that provide direct evidence of this compound's ability to inhibit fatty acid synthesis or establish a consequential link to improved cardiovascular outcomes.

Potential in Atherosclerosis Prevention

No specific research was identified that directly links this compound or its derivatives to the prevention of atherosclerosis.

Antitumor and Anticancer Research Potential

Cytotoxic Activity in Hematological Malignancy Cell Lines (via derivatives)

Derivatives of benzyloxybenzaldehyde, which are structurally related to this compound, have been evaluated for their anticancer properties in hematological cancer models. Specifically, certain benzyloxybenzaldehyde derivatives have demonstrated cytotoxic and anti-proliferative effects against human leukemia (HL-60) cells. researchgate.net One analog, 2-[(3-methoxybenzyl)oxy]benzaldehyde, was noted for its ability to induce apoptosis in these cells. researchgate.net Preliminary studies with another related compound, 2-(benzyloxy)-3-methoxybenzaldehyde (benzyl vanillin), also showed moderate cytotoxicity in leukemia cell lines, prompting the synthesis of further analogs to enhance this anticancer activity. researchgate.net The mechanism of action for some of these benzaldehyde (B42025) derivatives is suggested to involve the disruption of mitochondrial function, leading to apoptosis. researchgate.net

Table 1: Cytotoxic Activity of Benzyloxybenzaldehyde Analogs in Leukemia Cells

| Compound/Analog | Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Cytotoxic, Anti-proliferative, Apoptosis-inducing | Not Specified |

| 2-(benzyloxy)-3-methoxybenzaldehyde | HL-60 | Moderately Cytotoxic | Mitochondrial Damage |

Androgen Receptor Antagonism (via sulfonamide derivatives)

In the field of prostate cancer research, sulfonamide derivatives containing a 4-benzyloxyphenyl group have been identified as novel antagonists of the human androgen receptor (AR). These compounds target the activation function 2 (AF2) region of the receptor, a critical site for its transcriptional function. One particular derivative, designated T1-12, demonstrated significant AR antagonistic activity with a half-maximal inhibitory concentration (IC50) of 0.47 μM. In addition to its in vitro potency, T1-12 was shown to effectively inhibit tumor growth in an in vivo LNCaP xenograft model when administered intratumorally.

Table 2: Androgen Receptor Antagonistic Activity of Lead Sulfonamide Derivative

| Compound | Assay | IC50 Value | In Vivo Model | Outcome |

|---|---|---|---|---|

| T1-12 | AR Antagonism | 0.47 μM | LNCaP Xenograft | Effective inhibition of tumor growth |

| T1-12 | Peptide Displacement | 18.05 μM | N/A | N/A |

Neuroprotective Studies and Neurodegeneration Research

Protection Against Aβ42-Induced Neurodegeneration (via flavonoid derivatives)

A flavonoid derivative of this compound, specifically 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one , has been investigated for its neuroprotective capabilities in a model of Alzheimer's disease. researchgate.netnih.govresearchgate.net The study utilized a transgenic Drosophila model expressing the human amyloid-beta 42 (Aβ42) peptide, which causes severe neurodegeneration. researchgate.netresearchgate.net

When larvae expressing Aβ42 were raised in a medium containing this flavonoid derivative, significant neuroprotective effects were observed. researchgate.net At concentrations of 75 and 100 μM, the compound led to an approximately 70% rescue of the rough eye phenotype, a visible marker of neurodegeneration in this model. researchgate.netresearchgate.net This physical rescue was corroborated by immuno-confocal imaging, which revealed a significant reduction in amyloid plaques in the eye imaginal disks of the treated larvae. researchgate.netresearchgate.net Furthermore, the treatment resulted in a rescue of locomotor deficits and an improved lifespan in the Aβ42-expressing flies, confirming the compound's neuroprotective activity in vivo. researchgate.netresearchgate.net These findings identify this benzyloxyphenyl-containing flavonoid as a compound with the potential to prevent Aβ42-induced neurotoxicity. researchgate.net

Table 3: Neuroprotective Effects of 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one in Drosophila Model

| Endpoint | Model | Treatment Concentrations | Key Finding |

|---|---|---|---|

| Neurodegeneration | Aβ42-expressing Drosophila (Rough Eye Phenotype) | 75 μM and 100 μM | ~70% rescue of the degenerative phenotype. researchgate.netresearchgate.net |

| Amyloid Plaque Burden | Aβ42-expressing Drosophila (Eye Imaginal Disks) | Not Specified | Significant reduction in amyloid plaques. researchgate.netresearchgate.net |

| Motor Function | Aβ42-expressing Drosophila | Not Specified | Rescue of locomotor deficits. researchgate.netresearchgate.net |

| Lifespan | Aβ42-expressing Drosophila | Not Specified | Improved lifespan compared to untreated controls. researchgate.netresearchgate.net |

Protection of Dopaminergic Neurons

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound or its research-derived analogs on the protection of dopaminergic neurons. Comprehensive searches of chemical and biological databases have not yielded any studies investigating the neuroprotective potential of this compound in models of Parkinson's disease or other neurodegenerative conditions affecting the dopaminergic system.

Antimicrobial and Anthelmintic Activities (via Schiff base derivatives)

Similarly, information regarding the antimicrobial and anthelmintic properties of Schiff base derivatives of this compound is not present in the available scientific literature. While Schiff bases as a class of compounds are known for their diverse biological activities, including antimicrobial and anthelmintic effects, no studies have been published that specifically synthesize and evaluate the efficacy of derivatives from this compound.

Antibacterial Bioassays Against Gram-Positive and Gram-Negative Strains

No data from antibacterial bioassays for Schiff base derivatives of this compound against either Gram-positive or Gram-negative bacterial strains could be located in the public domain.

Anthelmintic Efficacy Studies

There are no published studies on the anthelmintic efficacy of Schiff base derivatives of this compound.

Structural Modifications and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Derivatives

The synthesis of novel derivatives from a parent compound is a cornerstone of medicinal chemistry. For 2-(4-Benzyloxyphenyl)ethanol, this has led to the creation of several classes of compounds with diverse biological activities.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with a broad range of biological activities. ekb.egarpgweb.com The synthesis of Schiff bases derived from precursors related to this compound often involves the reaction of an amino-functionalized analogue with various aromatic aldehydes. mdpi.comtandfonline.comnepjol.info For instance, new azo-Schiff base derivatives have been synthesized from 5-{(E)-[4-(chloromethyl)phenyl]diazenyl}-2-hydroxybenzaldehyde and substituted anilines. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). mdpi.comnepjol.info The resulting imine or azomethine group is crucial for the observed bioactivity. nepjol.info

The structure-activity relationship (SAR) of these Schiff bases reveals that the nature and position of substituents on the aromatic rings significantly influence their biological effects. For example, the introduction of different aromatic aldehydes to a core structure can modulate the antimicrobial activity of the resulting Schiff base. impactfactor.org

Table 1: Synthesis of Schiff Base Derivatives

| Starting Material | Reagent | Resulting Derivative Class | Key Reaction |

|---|---|---|---|

| Amino-functionalized analogue of this compound | Aromatic Aldehydes | Schiff Bases | Condensation |

| 5-{(E)-[4-(chloromethyl)phenyl]diazenyl}-2-hydroxybenzaldehyde | Substituted Anilines | Azo-Schiff Bases | Condensation |

| N-(4-(hydrazinecarbonyl) phenyl) benzenesulfonamide | Aromatic Aldehydes | Schiff Bases of Sulfonamides | Condensation |

Flavonoids are a class of plant secondary metabolites known for their wide range of pharmacological properties. innovareacademics.in Researchers have synthesized flavonoid derivatives incorporating the 2-(4-benzyloxyphenyl) moiety to explore their potential as therapeutic agents. One notable example is the synthesis of 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one, which has shown protective effects against neurodegeneration in in-vivo studies. researchgate.net

The synthesis of such flavonoid derivatives can be achieved through various established methods, including the Baker-Venkataraman rearrangement and Claisen-Schmidt condensation. innovareacademics.in These methods typically involve the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) derivative. innovareacademics.in For instance, flavone (B191248) derivatives have been prepared by the oxidative cyclization of chalcones using iodine in pyridine. tandfonline.comtandfonline.com The structure-activity relationship studies of these flavonoid derivatives indicate that the substitution pattern on the phenyl rings plays a critical role in their biological activity. nih.gov

Table 2: Synthesis of Flavonoid Derivatives

| Starting Material | Reagent | Resulting Derivative Class | Key Reaction |

|---|---|---|---|

| 2-hydroxy-4,5-dimethoxy-acetophenone | 3- or 4-(methoxymethoxy) benzaldehyde | Chalcones (precursors to flavonoids) | Claisen-Schmidt Condensation |

| Flavanone analogue | Iodine in pyridine | Flavone | Oxidation |

Sulfonamides are a well-known class of synthetic antimicrobial agents. tandfonline.com The incorporation of a sulfonamide moiety into the structure of this compound derivatives has been explored to develop new compounds with potential antibacterial and other biological activities. asianpubs.orgtsijournals.com The synthesis of these derivatives typically involves the reaction of an amino-substituted precursor with a sulfonyl chloride. impactfactor.orgasianpubs.org

The biological evaluation of these sulfonamide derivatives has shown that their activity is influenced by the substituents on both the phenyl ring and the sulfonamide group. asianpubs.org For example, the presence of a hydroxyl or nitro group at the para-position of the phenyl ring has been found to enhance antibacterial activity in some cases. asianpubs.org

Table 3: Synthesis of Sulfonamide Derivatives

| Starting Material | Reagent | Resulting Derivative Class | Key Reaction |

|---|---|---|---|

| Amino-substituted precursor | Benzenesulfonyl chloride | Sulfonamides | Nucleophilic substitution |

| N-(4-aminophenyl)-4-methylbenzenesulfonamide | Sodium nitrite, Sodium azide | Azido-sulfonamides | Diazotization followed by substitution |

Impact of Functional Group Manipulation on Reactivity and Stability

The reactivity and stability of this compound and its analogues are significantly influenced by the manipulation of their functional groups. The primary functional groups in the parent molecule are the hydroxyl (-OH) group of the ethanol moiety and the ether linkage (-O-) of the benzyloxy group. libretexts.orgmsu.edu

The hydroxyl group is a key site for reactions such as oxidation to form aldehydes or ketones, and esterification. mdpi.com The polarity imparted by the hydroxyl group also affects the molecule's solubility and interactions with biological targets. solubilityofthings.com The stability of the molecule can be influenced by factors that affect the C-O and O-H bonds of the alcohol. msu.edu

Stereoselective Syntheses of Analogues

The synthesis of specific stereoisomers of this compound analogues is crucial, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer in high yield.

Various methods have been developed for the stereoselective synthesis of chiral alcohols and related structures. One common approach is the use of chiral catalysts or reagents that can direct the formation of a specific stereocenter. For example, the reduction of a prochiral ketone precursor can be achieved with high stereoselectivity using biocatalysts like alcohol dehydrogenases. researchgate.net Another strategy involves intramolecular reactions on a chiral substrate, where the existing stereochemistry directs the formation of new stereocenters. scirp.org For instance, the synthesis of cis-substituted dihydrobenzofurans has been accomplished via an intramolecular aldol (B89426) reaction. scirp.org The stereoselective synthesis of tris-O-substituted-(E)-1-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethene, a key intermediate for trans-resveratrol, has also been reported, highlighting the importance of controlling stereochemistry in the synthesis of bioactive molecules. google.com

Applications in Advanced Materials and Other Fields

Role as a Medical Intermediate in Pharmaceutical Research

2-(4-Benzyloxyphenyl)ethanol is recognized as an important organic chemistry product utilized as a medical and pharmaceutical intermediate. mallakchemicals.comgoogle.com It serves as a key building block in the synthesis of more complex molecules for the high-end fine chemicals sector, particularly in medicine. google.com

The significance of this compound in this field is highlighted by the development of specific synthesis methods aimed at producing it with high purity and yield for pharmaceutical applications. A patented method, for instance, describes a process to synthesize this intermediate, achieving a final product content of 99.6% and yields ranging from 60% to 85%. google.com This synthesis involves reacting p-hydroxyphenylethanol with benzyl (B1604629) chloride. google.com The emphasis on efficient and high-purity production underscores its value in the pharmaceutical manufacturing chain. google.com

While the specific end-product pharmaceuticals derived from this intermediate are not detailed in the provided research, its classification as a "medical intermediate" points to its integral role in the multi-step synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.comgoogle.com

Synthesis Method Overview for Medical Intermediate

| Step | Description | Reagents |

| 1 | Salt Formation | p-hydroxyphenylethanol, Potassium hydroxide (B78521) aqueous solution |

| 2 | Moisture Removal | Removal of water from the resulting salt |

| 3 | Benzylation | Addition of Toluene (B28343), water absorbent, and Benzyl chloride |

| 4 | Refining | Purification of the coarse product to obtain the final intermediate |

| This table outlines a patented method for synthesizing this compound for use as a medical intermediate. google.com |

Advanced Analytical and Characterization Techniques in Research on 2 4 Benzyloxyphenyl Ethanol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 2-(4-Benzyloxyphenyl)ethanol. By probing how the molecule interacts with electromagnetic radiation, researchers can confirm the presence of specific functional groups and map the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. dergipark.org.tr

In ¹H-NMR spectroscopy, the distinct chemical environments of protons in the molecule result in a characteristic spectrum. The aromatic protons on the two benzene (B151609) rings typically appear as a complex multiplet in the range of δ 6.8–7.5 ppm. The two protons of the benzylic ether methylene (B1212753) group (-O-CH₂ -Ph) are chemically equivalent and manifest as a sharp singlet around δ 5.0-5.1 ppm. dergipark.org.tr The protons of the ethanol (B145695) side chain (-CH₂ -CH₂ -OH) appear as two triplets due to spin-spin coupling with each other. The methylene group adjacent to the phenyl ring (-Ar-CH₂ -) typically resonates at approximately δ 2.8 ppm, while the methylene group bearing the hydroxyl function (-CH₂ -OH) is found further downfield at around δ 3.8 ppm. The hydroxyl proton (-OH) signal is often a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C-NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. For this compound, a total of 13 distinct signals are expected (due to symmetry in the unsubstituted benzyl (B1604629) ring, where some carbons are equivalent). The spectrum would show signals for the two aliphatic carbons of the ethanol side chain, the benzylic ether carbon, and the various aromatic carbons. The carbon attached to the hydroxyl group appears around δ 63 ppm, while the benzylic ether carbon is observed near δ 70 ppm. libretexts.org The aromatic carbons resonate in the δ 115–160 ppm region. The use of ¹³C-NMR is crucial for confirming the carbon framework of the molecule. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Assignment | ¹H-NMR Predicted Chemical Shift (δ, ppm) | ¹³C-NMR Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-CH₂ - | ~ 2.8 (triplet) | ~ 39 |

| -CH₂ -OH | ~ 3.8 (triplet) | ~ 63 |

| -O H | Variable (broad singlet) | N/A |

| -O-CH₂ -Ph | ~ 5.0 (singlet) | ~ 70 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. dergipark.org.tr The IR spectrum provides clear evidence for the key structural components. A prominent, broad absorption band is typically observed in the region of 3200–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of both aliphatic and aromatic C-H bonds is confirmed by stretching vibrations just below and above 3000 cm⁻¹, respectively. The C-O stretching vibrations for the ether and alcohol groups appear in the fingerprint region, typically between 1050 cm⁻¹ and 1250 cm⁻¹. dergipark.org.tr Aromatic C=C ring stretching vibrations are also visible as a series of absorptions in the 1450–1610 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200 - 3400 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1610 |

Mass Spectrometry (MS and LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC/MS), it also serves as a potent tool for separation and identification. dergipark.org.tr The molecular formula of the compound is C₁₅H₁₆O₂, corresponding to a monoisotopic mass of approximately 228.1150 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 228.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule, which would result in a peak at m/z 210 ([M-H₂O]⁺). libretexts.org Another characteristic fragmentation is the cleavage of the C-C bond alpha to the oxygen atom. A major fragment often observed is the benzylic cation at m/z 91, resulting from the cleavage of the benzyl ether bond. Cleavage of the ethyl side chain can also occur.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 228 | Molecular Ion (M⁺) | [C₁₅H₁₆O₂]⁺ |

| 210 | Loss of water | [C₁₅H₁₄O]⁺ |

| 121 | Cleavage of ethyl alcohol group | [C₇H₇O-CH₂]⁺ |

| 107 | Cleavage of benzyl group | [HO-C₆H₄-CH₂CH₂]⁺ |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. dergipark.org.tr The primary chromophore in this compound is the substituted benzene ring system. This system undergoes π→π* electronic transitions when it absorbs UV radiation. The spectrum is expected to show a maximum absorption wavelength (λmax) in the UVA range, typically around 270-280 nm, which is characteristic of phenols and phenyl ethers. scielo.br While not providing as much structural detail as NMR or IR, UV-Vis spectroscopy is highly useful for quantitative analysis and for monitoring reactions involving the chromophore.

Laser-Induced Fluorescence (LIF) Excitation and Dispersed Fluorescence (DF) Spectroscopies (for related compounds)

While specific data for this compound is not prevalent, Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) are powerful techniques used to study the detailed structure of related, flexible molecules like substituted phenylethanols. LIF involves exciting a molecule in a supersonic jet with a tunable laser and collecting the total resulting fluorescence. This provides information about the vibrational levels of the electronically excited state. DF spectroscopy involves exciting a specific conformational isomer at a known frequency and dispersing the emitted fluorescence to reveal the vibrational structure of the ground electronic state. Together, these methods allow for the unambiguous identification of different conformers (rotamers) that coexist in the gas phase and provide precise measurements of low-frequency vibrations associated with the molecule's flexible side chains.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

For purification on a preparative scale, column chromatography over silica (B1680970) gel is a standard method. dergipark.org.tr A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol, is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. dergipark.org.tr

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed. HPLC, typically using a reversed-phase column (such as a C18 column) with a UV detector, is effective for determining the purity of the compound in solution. ntnu.noresearchgate.net Gas chromatography, often with a flame ionization detector (FID), is also used to assess purity, with commercial suppliers specifying purities of ≥98.0% as determined by GC. thermofisher.com These methods are highly sensitive and quantitative, making them essential for quality control.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical tool in the study of this compound and related compounds. utoronto.ca It is primarily used for monitoring the progress of chemical reactions, assessing the purity of a sample, and determining appropriate solvent systems for larger-scale purification methods like column chromatography. utoronto.carsc.org

In a typical TLC analysis, a sample is spotted onto a plate coated with a solid adsorbent, usually silica gel or alumina. utoronto.ca The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. utoronto.ca

The behavior of a compound on a TLC plate is characterized by its Retention Factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. utoronto.ca This value is constant for a specific compound under consistent experimental conditions, including the solvent system, adsorbent material, and temperature. utoronto.ca

For visualizing the separated spots, various techniques can be employed. While some compounds are visible to the naked eye, many, including this compound, require visualization aids such as UV light or chemical staining reagents like potassium permanganate (B83412) (KMnO4) or iodine vapor. utoronto.capharmaknowledgeforum.com

In the synthesis of related compounds, such as chalcones, TLC is used to differentiate the product from the starting materials, like acetophenone. rsc.org For instance, using a mobile phase of hexane and ethyl acetate, the chalcone (B49325) product will have a different Rf value compared to the initial acetophenone. rsc.org Similarly, in the synthesis of 3,4-dihydroxy phenylethanol, TLC is used to monitor the reaction and identify the formation of the intermediate, 3,4-benzyloxy phenyl aldehyde. google.com

The selection of the mobile phase is critical for achieving good separation. pharmaknowledgeforum.com The polarity of the solvent system is adjusted based on the polarity of the compounds being analyzed. For polar compounds, a more polar solvent system, such as a mixture including ethyl acetate or ethanol, is often required to move the compound up the plate. utoronto.caprotocols.io

Table 1: TLC Parameters for Related Compounds

| Compound/Mixture | Stationary Phase | Mobile Phase Example | Detection Method | Reference |

| Chalcone Synthesis | Silica Gel | Hexane/Ethyl Acetate (e.g., 80:20) | UV Light | rsc.org |

| 3,4-benzyloxy phenyl aldehyde | Not Specified | Not Specified | Not Specified | google.com |

| Plant Extracts | Silica Gel F254 | Methanol: Ethyl acetate: Acetic acid: Toluene (B28343): Water (3:2:1:1:2) | UV Light (254 & 365 nm) | researchgate.net |

| N-(4-hydroxyphenyl)acetamide & 4-aminophenol (B1666318) | Silica Gel | Hexane: Isopropyl alcohol:Triethylamine (90:10:0.05) | UV Chamber | pharmaknowledgeforum.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researcher.life It is particularly valuable in the analysis of this compound and its derivatives due to its high resolution and sensitivity. oup.comnih.gov

In the context of research involving this compound, HPLC is employed to purify synthesized compounds and to analyze the products of enzymatic reactions. nih.gov For instance, a study on the enzymatic conversion of 4-n-propylphenol by vanillyl-alcohol oxidase used HPLC to show that the reaction yielded 1-(4′-hydroxyphenyl)propene. nih.gov Further analysis on a Microspher C18 column revealed the presence of two distinct peaks, indicating the formation of isomers. nih.gov

The choice of column and mobile phase is crucial for effective separation. Reversed-phase columns, such as C18 or RP8, are commonly used for the analysis of phenolic compounds. oup.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. oup.com For example, a gradient of acetonitrile (B52724) in water is a common mobile phase for separating phenolic compounds. oup.com

Detection is typically achieved using a UV detector set at a specific wavelength where the compound of interest absorbs light. registech.comchromatographyonline.com For phenolic compounds, detection is often performed at 280 nm. internationaloliveoil.org In one method for analyzing 1-(4-Benzyloxy)phenyl Ethanol, UV detection was set at 254 nm. registech.com

Table 2: HPLC Conditions for Analysis of Related Phenolic Compounds

| Analyte(s) | Column Type | Mobile Phase | Detection | Reference |

| 1-(4-Benzyloxy)phenyl Ethanol | (S,S) ULMO, 5 µm | (98.5/1.5) n-Heptane/1,2-Dimethoxyethane | UV 254 nm | registech.com |

| Products of 4-n-propylphenol conversion | Microspher C18 | Not specified | UV (251 and 256 nm) | nih.gov |

| Phenolic compounds in olive oil | Not specified | Methanol/water (80/20, V/V) extraction | UV at 280 nm | internationaloliveoil.org |

| 27 phenolic standards | Inertsil ODS-3 | 0.1% acetic acid-methanol (gradient) | Diode array detection at 254 nm | researchgate.net |

Gel Filtration (GF)

Gel Filtration (GF), also known as size-exclusion chromatography (SEC), is a chromatographic technique that separates molecules based on their size or molecular weight. bio-rad.comgoogle.com This method is particularly useful for separating biomolecules like proteins and for isolating low-molecular-mass compounds from complex mixtures. oup.combio-rad.com

The principle of GF involves a column packed with porous beads. bio-rad.com Larger molecules that are too big to enter the pores of the beads travel around them and elute from the column first. bio-rad.com Smaller molecules can enter the pores, which impedes their movement down the column, causing them to elute later. bio-rad.com

In research related to phenolic compounds, GF has been used to isolate inhibitory compounds from culture filtrates. For example, in a study of culture supernatants of Candida albicans, GF was combined with a chemiluminescence assay to detect and isolate an inhibitory compound. oup.com This compound was later identified as 2,4-(hydroxyphenyl)-ethanol (tyrosol). oup.com The retention time of the inhibitory peak in the gel filtration chromatogram was a key piece of data in its isolation. oup.com

GF can be calibrated using reference substances of known molecular weight to estimate the size of the unknown molecule. In the aforementioned study, authentic tyrosol was used as a reference substance for the calibration of the GF column. oup.com

Table 3: Application of Gel Filtration in Phenolic Compound Research

| Sample Source | Purpose of GF | Key Finding | Reference |

| Candida albicans culture supernatants | Isolate a low-molecular-mass chemiluminescence inhibitor | A single peak with inhibitory activity was identified and later confirmed to be 2,4-(hydroxyphenyl)-ethanol. | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) (for related compounds)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. psgcas.ac.inphcogres.com

In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase. cmbr-journal.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library, such as the NIST library. psgcas.ac.in

GC-MS analysis has been instrumental in identifying the chemical composition of various natural extracts that may contain compounds structurally related to this compound. For example, GC-MS analysis of a polyherbal extract revealed the presence of numerous phytochemicals, including N-(4-Benzyloxy-phenyl)-2 iodo-benzamide. psgcas.ac.in Similarly, the analysis of an ethanol extract of white pepper identified caryophyllene (B1175711) and piperine (B192125) as major components based on their retention times and mass spectra. cmbr-journal.com

The technique is also used to confirm the structure of synthesized compounds. In one study, the identity of 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, isolated from Phaleria macrocarpa fruits, was confirmed using GC-MS in conjunction with NMR analysis. mdpi.com

Table 4: Examples of Compounds Identified by GC-MS in Various Extracts

| Sample Extract | Identified Compounds (Examples) | Key Finding | Reference |

| Polyherbal Extract | N-(4-Benzyloxy-phenyl)-2 iodo-benzamide, 5-5'Biphthalide | Identification of 16 different phytochemicals. | psgcas.ac.in |

| Iranian Propolis | Benzeneethanol, Chrysin, Pinostrobin chalcone | Identification of aromatic acids, esters, and flavonoids. | nih.gov |

| Putranjiva roxburghii Fruit Peel | Geraniol, 6-Octen-1-ol, 3,7-dimethyl- | Identification of 25 different phytochemicals. | phcogj.com |

| Scambiosa columbabria L. Ethanol Extract | Flavonoids, Steroids, Coumarins | Flavonoids were the most represented chemical class. | phcogres.com |

Biological Assay Methodologies

To understand the biological significance of this compound and its analogs, various in vitro assays are employed. These assays provide critical information on the compound's effects on cells, including viability, cytotoxicity, and immunological responses.

Cell Viability and Cytotoxicity Assays (e.g., MTT assay)

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity. mdpi.com The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan (B1609692) product. mdpi.com The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength. mdpi.com

In studies involving phenolic compounds, the MTT assay is frequently used to evaluate their potential anticancer or cytotoxic effects. For instance, the anticancer potential of newly synthesized thiazolidin-4-one derivatives was evaluated against the human breast cancer cell line (MCF-7) using the MTT assay. mdpi.com The results showed that some of the tested compounds exhibited moderate to strong anticancer activity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. mdpi.com

Similarly, the cytotoxicity of a compound isolated from Phaleria macrocarpa fruits, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, was tested on several cancer cell lines (HT-29, A-549, MCF-7) and a normal human fibroblast cell line (MRC-5) using the MTT assay. mdpi.com

The MTT assay has also been used to assess the protective effects of related compounds. For example, tyrosol (2-(4-hydroxyphenyl)ethanol) was shown to protect cultured astrocytes from cell viability loss induced by oxygen-glucose deprivation in an MTT test. chemfaces.com

Table 5: Applications of the MTT Assay in Evaluating Phenolic Compounds

| Compound/Extract | Cell Line(s) | Purpose of Assay | Key Finding | Reference |

| Thiazolidin-4-one derivatives | MCF-7 (human breast cancer) | Evaluate anticancer potential | Four derivatives showed moderate to strong anticancer activity (IC50 = 1 to 7 μM). | mdpi.com |

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | HT-29, A-549, MCF-7, MRC-5 | Screen for cytotoxicity | The compound was tested for its effect on cell proliferation. | mdpi.com |

| Tyrosol (2-(4-hydroxyphenyl)ethanol) | Cultured astrocytes | Assess neuroprotective effects | Tyrosol protected astrocytes against oxygen-glucose deprivation-induced cell viability loss. | chemfaces.com |

| Benzoxazole derivatives | V79 and L929 cells | Evaluate cytotoxicity | IC50 values were determined to assess the toxicological risk of the compounds. | researchgate.net |

Immunological Techniques (e.g., ELISA, Immuno-confocal imaging)

Immunological techniques are essential for investigating the effects of compounds like this compound on the immune system. Enzyme-Linked Immunosorbent Assay (ELISA) and immuno-confocal imaging are two such powerful methods.

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of immunological research, ELISA is often used to measure the levels of cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. For instance, in a study on the anti-inflammatory effects of tyrosol, ELISA was used to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 released from astrocytes. chemsrc.com The results showed that tyrosol could attenuate the release of these cytokines. chemsrc.com

Immuno-confocal imaging , also known as immunofluorescence confocal microscopy, is a technique that uses fluorescently labeled antibodies to visualize the distribution of specific antigens within cells and tissues. This method provides high-resolution images and allows for the three-dimensional reconstruction of the labeled structures. In a study investigating the neuroprotective effects of a flavonoid derivative, 2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one, immuno-confocal imaging was used to visualize amyloid plaques in the eye imaginal disks of Drosophila larvae. researchgate.net The results demonstrated a significant reduction in these plaques in larvae treated with the compound, providing visual evidence of its neuroprotective activity. researchgate.net

These techniques, often used in conjunction, provide detailed insights into the immunomodulatory and cellular effects of the compounds under investigation.

Table 6: Use of Immunological Techniques in the Study of Related Compounds

| Technique | Compound/Substance | Target | Key Finding | Reference |

| ELISA | Tyrosol | Pro-inflammatory cytokines (TNF-α, IL-6) in astrocytes | Tyrosol attenuated the release of TNF-α and IL-6. | chemfaces.comchemsrc.com |

| Immuno-confocal imaging | 2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one | Amyloid plaques in Drosophila eye imaginal disks | Significant reduction in amyloid plaques was observed in treated larvae. | researchgate.net |

Gene Expression Analysis (e.g., Western Blot, EMSA)

To understand the biological impact of this compound on cellular functions, it is essential to analyze its effects on gene and protein expression. Techniques such as Western Blot and Electrophoretic Mobility Shift Assay (EMSA) are fundamental in these investigations.

Western Blot analysis allows for the detection and quantification of specific proteins within a cell lysate. This method is instrumental in determining whether this compound treatment leads to an increase or decrease in the expression of key proteins involved in cellular pathways like apoptosis, cell cycle regulation, or metabolic processes. For instance, studies on ethanol have demonstrated its ability to induce dose-dependent changes in protein levels, which can be visualized and quantified using this technique. nih.govd-nb.info In a hypothetical study, cells treated with this compound could be analyzed for changes in the expression of regulatory proteins. Samples are typically resolved on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific to the target protein. d-nb.info

Electrophoretic Mobility Shift Assay (EMSA) is used to study protein-DNA interactions. This assay can reveal if this compound influences the binding of transcription factors to the promoter regions of target genes, thereby altering gene expression. Research on ethanol's effects on the liver has shown that it can alter the binding of transcription factors like C/EBPβ to DNA, which was demonstrated using EMSA. nih.govoup.com A similar approach could be used to identify if this compound modulates specific transcription factors, providing insight into its mechanism of action at the genetic level. nih.gov